molecular formula C11H11Cl2NO B15086379 2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 33554-31-3

2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B15086379
CAS No.: 33554-31-3
M. Wt: 244.11 g/mol
InChI Key: PXPMDRRGOGDZLJ-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the oxazole ring, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting intermediate is then cyclized to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern on the phenyl and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

33554-31-3

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C11H11Cl2NO/c1-11(2)6-15-10(14-11)7-3-8(12)5-9(13)4-7/h3-5H,6H2,1-2H3

InChI Key

PXPMDRRGOGDZLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC(=CC(=C2)Cl)Cl)C

Origin of Product

United States

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